molecular formula C16H12N4O5S B2697038 (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865181-70-0

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2697038
CAS No.: 865181-70-0
M. Wt: 372.36
InChI Key: HKZRRZIHAGTLSH-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C16H12N4O5S and its molecular weight is 372.36. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives, akin to the structural features of the compound , demonstrates significant scientific interest in their Src kinase inhibitory and anticancer activities. For instance, derivatives synthesized to understand the role of the pyridine ring and N-benzylsubstitution, similar to those found in KX2-391, exhibited inhibitory activities against Src kinase and showed potential in inhibiting cell proliferation in various cancer cell lines, including colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells (Fallah-Tafti et al., 2011).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

Another study investigated the structure-activity relationships of compounds inhibiting PI3Kα and mTOR, revealing insights into metabolic stability improvements. The research highlighted the necessity to modify certain groups within the molecular structure to reduce metabolic deacetylation, which is crucial for enhancing the therapeutic potential of these inhibitors (Stec et al., 2011).

Insecticidal Assessment

Compounds incorporating a thiadiazole moiety, similar to the structural aspects of the compound , have been synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This demonstrates the potential agricultural applications of such compounds in pest management (Fadda et al., 2017).

Antimicrobial Activities

Furthermore, the synthesis of new heterocycles incorporating antipyrine moiety, similar to the functional groups present in the compound , showed promising antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents (Bondock et al., 2008).

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S/c1-2-7-18-11-4-3-10(20(24)25)8-12(11)26-16(18)17-13(21)9-19-14(22)5-6-15(19)23/h1,3-4,8H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZRRZIHAGTLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.